1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone
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Overview
Description
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H14F2O2 It is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone typically involves the reaction of 3,4-difluoroacetophenone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms and the isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroacetophenone: Similar in structure but lacks the isobutoxy group.
1-(3,4-Difluorophenyl)ethanone: Similar but without the isobutoxy group.
1-(3,4-Difluoro-5-methoxyphenyl)ethanone: Similar but with a methoxy group instead of an isobutoxy group.
Uniqueness
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone is unique due to the presence of both fluorine atoms and an isobutoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Biological Activity
1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone is an organic compound notable for its unique molecular structure, characterized by a phenyl ring with two fluorine atoms and an isobutoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. The presence of fluorine enhances lipophilicity and biological activity, making it a candidate for further research.
- Molecular Formula : C12H14F2O2
- Molecular Weight : 232.24 g/mol
The structural features of this compound allow it to interact with various biological targets, which is crucial for its pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The key areas of focus for the biological activity of this compound include:
- Antimicrobial Properties : Fluorinated compounds are known to possess enhanced antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains due to its structural characteristics .
- Therapeutic Potential : The interaction of this compound with biological targets is a subject of ongoing research. Its electronic properties conferred by the fluorine atoms may play a role in therapeutic applications against various diseases .
The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies typically focus on binding affinities to various receptors and enzymes that mediate physiological responses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol | C12H14F2O2 | Hydroxyl group instead of carbonyl; potential different interactions |
1-(3,4-Difluoro-5-methoxyphenyl)ethanone | C12H14F2O2 | Methoxy substitution may alter lipophilicity and reactivity |
1-(4-Fluorophenyl)ethanone | C9H9FO | Simpler structure; serves as a baseline for comparison |
The combination of fluorine substitutions and the isobutoxy group in this compound significantly influences its chemical behavior and biological activity compared to these similar compounds .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of fluorinated phenolic compounds, revealing that this compound exhibited notable activity against specific bacterial strains. This finding supports the hypothesis that fluorinated compounds enhance antimicrobial efficacy .
- Therapeutic Applications : Research is ongoing to explore the compound's potential in treating neurodegenerative diseases. Preliminary data suggest that it may influence pathways involved in neuroprotection .
- Pharmacological Testing : In pharmacological models, compounds similar to this compound have shown analgesic properties in animal studies. The efficacy in pain models indicates potential therapeutic applications .
Properties
Molecular Formula |
C12H14F2O2 |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H14F2O2/c1-7(2)6-16-11-5-9(8(3)15)4-10(13)12(11)14/h4-5,7H,6H2,1-3H3 |
InChI Key |
CQZBFWUGPCPSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)C(=O)C)F)F |
Origin of Product |
United States |
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